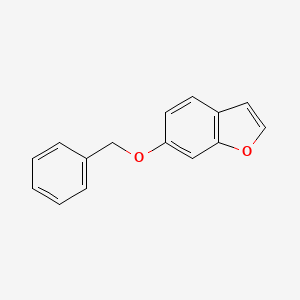

6-(Benzyloxy)benzofuran

描述

Significance of the Benzofuran (B130515) Scaffold in Chemical Sciences

The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in heterocyclic chemistry. numberanalytics.comacs.org Its planar, unsaturated ring system, containing an oxygen atom, imparts unique chemical properties that make it a valuable building block for more complex molecules. numberanalytics.com The versatility of the benzofuran structure has led to its extensive study and application in diverse fields, particularly in medicinal chemistry and materials science. numberanalytics.comphytojournal.com

Prevalence in Natural Products and Biologically Active Compounds

The benzofuran nucleus is a recurring structural motif in a vast number of naturally occurring compounds and synthetic molecules with a wide spectrum of biological activities. numberanalytics.comphytojournal.comrsc.orgnih.gov These compounds are found in various botanical and fungal species. actascientific.comrsc.org The presence of the benzofuran scaffold is a key contributor to the therapeutic properties of these natural products. nih.gov

Table 1: Examples of Naturally Occurring Benzofuran Derivatives and Their Significance

| Natural Product | Source | Significance |

| Ailanthoidol | Plants | Recognized for its biological activities. nih.gov |

| Rocaglamide and analogues | Plants | Exhibit potent anticancer activities. semanticscholar.org |

| Usnic acid | Lichens | Contains a benzofuran ring system contributing to its biological activities. numberanalytics.com |

| Furoventalene | Terpenoids | The benzofuran moiety is responsible for its unique properties. numberanalytics.com |

The benzofuran scaffold is also integral to many synthetic compounds with pharmacological applications. rsc.org For instance, amiodarone (B1667116), a drug with a benzofuran ring, possesses high lipid solubility, which influences its distribution in the body. taylorandfrancis.com

Role as a Privileged Structure and Pharmacophore in Drug Discovery

The benzofuran scaffold is considered a "privileged structure" in drug discovery. rsc.orgtaylorandfrancis.comnih.govrsc.org This term signifies a molecular framework that can bind to multiple, diverse biological targets, making it a valuable starting point for the design of new therapeutic agents. csfarmacie.cz The wide range of biological activities associated with benzofuran derivatives underscores its importance as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. rsc.orgrsc.org

Researchers have successfully developed numerous benzofuran derivatives with a wide array of therapeutic potentials, including:

Antimicrobial phytojournal.comrsc.orgnih.govcuestionesdefisioterapia.com

Anticancer semanticscholar.orgtaylorandfrancis.comrsc.orgnih.govmdpi.com

Anti-inflammatory phytojournal.comtaylorandfrancis.com

Antioxidant nih.govtaylorandfrancis.com

Antiviral taylorandfrancis.com

The ability to modify the benzofuran skeleton with different functional groups allows for the fine-tuning of its biological profile, making it a versatile tool in the development of new drugs. ontosight.ai

Specific Research Interest in 6-(Benzyloxy)benzofuran and Its Analogues

The specific compound, this compound, and its analogues have been subjects of dedicated research, primarily exploring their synthesis and potential biological activities. The "benzyloxy" group, a benzyl (B1604629) group attached via an oxygen atom, at the 6-position of the benzofuran ring is a key structural feature that influences the compound's properties.

Research has focused on synthesizing various derivatives of this compound and evaluating their biological effects. For example, studies have investigated the synthesis of aurone (B1235358) derivatives from chalcones, which include a 6-(benzyloxy) moiety, and their subsequent screening for antimicrobial activity. niscpr.res.inniscpr.res.in These investigations involve the structural assignment of the synthesized compounds using various analytical techniques. niscpr.res.inniscpr.res.in

Furthermore, research into resveratrol (B1683913) analogues has involved the synthesis of (this compound-2-yl)methanol as an intermediate. mdpi.com This highlights the utility of this compound as a precursor in the synthesis of more complex molecules with potential antioxidant properties. mdpi.com

The interest in this compound also extends to its role in the development of inhibitors for specific biological targets. For instance, derivatives of this compound have been synthesized and evaluated as potential inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is a target for cancer therapy. nih.gov Other studies have explored the cytotoxic activity of benzofuran derivatives with a benzyloxy group against various cancer cell lines. researchgate.net

The following table summarizes some of the research involving this compound and its analogues:

Table 2: Research on this compound and its Analogues

| Research Area | Key Findings |

| Synthesis of Aurones | 6-(benzyloxy)-2-[(substitutedphenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one derivatives were synthesized and screened for antimicrobial activity. niscpr.res.inniscpr.res.in |

| Synthesis of Resveratrol Analogues | (this compound-2-yl)methanol was synthesized as an intermediate for aromaticity-extended resveratrol derivatives with antioxidant activity. mdpi.com |

| Anticancer Research | Benzofuran derivatives, including those with a benzyloxy group, have been investigated for their antiproliferative activities against various cancer cell lines. rsc.orgresearchgate.net For example, 4,6-di(benzyloxy)-3-phenylbenzofuran showed excellent selectivity towards Pin1, an enzyme implicated in cancer. rsc.org |

| Enzyme Inhibition | Derivatives have been designed and synthesized as potent inhibitors of enzymes like LSD1 and Glycogen Synthase Kinase 3β (GSK-3β). nih.govnih.gov |

This body of research underscores the scientific interest in this compound and its derivatives as a platform for discovering new molecules with potential therapeutic applications.

Structure

3D Structure

属性

分子式 |

C15H12O2 |

|---|---|

分子量 |

224.25 g/mol |

IUPAC 名称 |

6-phenylmethoxy-1-benzofuran |

InChI |

InChI=1S/C15H12O2/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-10H,11H2 |

InChI 键 |

MWFQJVIPVPMOKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CO3 |

规范 SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CO3 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Benzyloxy Benzofuran and Its Derivatives

Overview of Established Benzofuran (B130515) Synthesis Strategies

The construction of the benzofuran ring system can be achieved through various synthetic routes, each with its own advantages regarding substrate scope, efficiency, and regioselectivity. Key strategies include catalytic cross-coupling and annulation reactions, intramolecular cyclizations of functionalized precursors, condensation reactions, and specific rearrangement pathways.

Catalytic Approaches

Transition metal catalysis is a powerful tool for benzofuran synthesis, enabling the formation of key carbon-carbon and carbon-oxygen bonds under mild and efficient conditions. researchgate.net

Palladium-Catalyzed: Palladium catalysis is widely employed for constructing the benzofuran nucleus. nih.gov Common methods include the coupling of o-iodophenols with terminal alkynes (a Sonogashira coupling) followed by intramolecular cyclization. acs.orgrsc.org Another approach involves a tandem Heck reaction and oxidative cyclization of 2-hydroxystyrenes with iodobenzenes. nih.gov Palladium nanoparticles have also been utilized to catalyze one-pot syntheses via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org Furthermore, palladium-catalyzed benzylic nucleophilic substitution of benzofuran-2-ylmethyl acetates serves as a versatile method for preparing 2-substituted benzofurans. unicatt.it

Copper-Catalyzed: Copper catalysts are frequently used, often in conjunction with palladium, for the synthesis of benzofurans. acs.org Copper-catalyzed methods include the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.orgsemanticscholar.org One-pot reactions of o-iodophenols, acyl chlorides, and phosphorus ylides with copper catalysis provide a rapid route to functionalized benzofurans. acs.org These Ullmann-type condensations are crucial for forming the necessary carbon-heteroatom and carbon-carbon bonds. acs.org

Rhodium-Catalyzed: Rhodium-based catalysts have gained significant attention in benzofuran synthesis. acs.org Rhodium(III)-catalyzed annulation between salicylaldehydes and diazo compounds can lead to benzofurans through a tandem C-H activation/decarbonylation/annulation process. organic-chemistry.org Another strategy involves the direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate to selectively construct C4-substituted benzofurans. acs.orgnih.gov

Ruthenium-Catalyzed: Ruthenium catalysts offer unique pathways for benzofuran synthesis. nih.gov One method involves the isomerization of O-allyl groups in substituted 1-allyl-2-allyloxybenzenes, followed by a ring-closing metathesis. organic-chemistry.org Ruthenium nanoparticles have also been developed for the selective hydrogenation of the furan (B31954) ring in benzofurans to yield dihydrobenzofurans. acs.orgrwth-aachen.de

Indium(III) Halides Catalysis: Indium(III) halides, such as InI₃, serve as effective π-Lewis acid catalysts for the intramolecular hydroalkoxylation of ortho-alkynylphenols. acs.org This reaction proceeds with high regioselectivity to afford various benzofuran derivatives in good yields. acs.org

| Catalyst Type | Key Reaction Type | Common Starting Materials | Reference |

|---|---|---|---|

| Palladium | Sonogashira Coupling / Cyclization | o-Iodophenols, Terminal Alkynes | acs.orgrsc.org |

| Copper | Aerobic Oxidative Cyclization | Phenols, Alkynes | rsc.orgsemanticscholar.org |

| Rhodium | C-H Activation / Annulation | Salicylaldehydes, Diazo Compounds | acs.orgorganic-chemistry.org |

| Ruthenium | Isomerization / Ring-Closing Metathesis | 1-Allyl-2-allyloxybenzenes | organic-chemistry.org |

| Indium(III) Halides | Intramolecular Hydroalkoxylation | o-Alkynylphenols | acs.org |

Cyclization Reactions

Intramolecular cyclization is a cornerstone of benzofuran synthesis, where a pre-functionalized aromatic precursor undergoes ring closure to form the furan ring.

Intramolecular Wittig Reaction: The intramolecular Wittig reaction provides a powerful method for constructing the benzofuran ring. nih.gov This approach involves the reaction of an in situ-generated phosphorus ylide with a suitably positioned ester or other carbonyl functionality, leading to the formation of the C2-C3 double bond of the furan ring. acs.orgrsc.org This method is known for its mild reaction conditions and high functional group tolerance. acs.orgrsc.org

Iodine-Promoted Cyclization: Electrophilic cyclization using iodine is an efficient method for synthesizing benzofurans, particularly iodo-substituted derivatives that can be further functionalized. researchgate.netmedcraveonline.com This reaction typically involves the treatment of o-alkynylphenols or related substrates with an iodine source, which promotes a 5-endo-dig cyclization to form the benzofuran ring. medcraveonline.com Hypervalent iodine reagents can also mediate the oxidative cyclization of ortho-hydroxystilbenes to yield 2-arylbenzofurans. organic-chemistry.org

Friedel-Crafts Reaction: The intramolecular Friedel-Crafts reaction is a classic acid-catalyzed method for forming the benzofuran ring. rsc.org This can involve the acylation or alkylation of a phenol (B47542) derivative where the newly introduced side chain subsequently cyclizes onto the aromatic ring. nih.gov For example, FeCl₃ has been used to mediate both Friedel-Crafts alkylation and subsequent oxidative annulation to produce benzofuran structures from simple precursors like anisole (B1667542) and glyoxal. researchgate.net

Condensation Reactions

Condensation reactions involve the joining of two or more molecules, often with the elimination of a small molecule like water, to build the benzofuran core. A common strategy involves the condensation of an o-hydroxyaryl ketone or aldehyde with a reagent that provides the remaining two carbons of the furan ring. tutorsglobe.com For instance, the reaction of the sodium salt of a salicylaldehyde (B1680747) with chloroacetone (B47974) is a well-established route to 2-acetylbenzofuran. tutorsglobe.com Similarly, the condensation of o-hydroxyphenones with 1,1-dichloroethylene can lead to highly functionalized benzofurans. organic-chemistry.org

Chalcone (B49325) Rearrangement Strategies

The oxidative rearrangement of 2'-hydroxychalcones provides a specific pathway to 2-arylbenzofurans and related structures. nih.gov This transformation can be mediated by various reagents, including hypervalent iodine compounds. nih.gov Depending on the reaction conditions, the rearrangement of 2-hydroxychalcones can be controlled to selectively produce different isomers, such as 3-formylbenzofurans or 3-acylbenzofurans, after subsequent transformation of the rearranged intermediate. nih.gov

Specific Synthetic Routes to 6-(Benzyloxy)benzofuran and Analogues

The synthesis of specifically substituted benzofurans like this compound requires a strategic approach, often involving the protection of hydroxyl groups and the careful construction of the heterocyclic ring.

Synthesis from Dihydroxy Benzaldehyde and Benzyl (B1604629) Chloride

A plausible and effective route to this compound starts from a dihydroxybenzaldehyde, such as 2,5-dihydroxybenzaldehyde (B135720). The synthesis involves a two-step sequence: a selective protection of one hydroxyl group followed by the formation of the furan ring.

The first step is a Williamson ether synthesis. Here, 2,5-dihydroxybenzaldehyde is reacted with benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃). This reaction selectively protects the more acidic 5-hydroxyl group as a benzyl ether due to regiochemical factors, yielding 5-(benzyloxy)-2-hydroxybenzaldehyde (B1331787).

The second step involves the construction of the furan ring. The resulting 5-(benzyloxy)-2-hydroxybenzaldehyde is then reacted with a reagent such as diethyl bromomalonate or chloroacetone in the presence of a base. This leads to an initial alkylation at the phenolic oxygen, followed by an intramolecular condensation and cyclization reaction (e.g., a Perkin or related condensation), ultimately forming the benzofuran ring system to yield the target compound, this compound.

| Step | Reaction | Starting Materials | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis (Benzylation) | 2,5-Dihydroxybenzaldehyde | Benzyl Chloride, K₂CO₃, Acetone (B3395972) | 5-(Benzyloxy)-2-hydroxybenzaldehyde |

| 2 | Furan Ring Formation (Cyclization) | 5-(Benzyloxy)-2-hydroxybenzaldehyde | Diethyl bromomalonate, K₂CO₃, DMF | This compound |

Synthesis of 6-(Benzyloxy)-2H-1-benzofuran-3-one and Substituted Derivatives

The synthesis of 6-(benzyloxy)-2H-1-benzofuran-3-one typically commences with the precursor 6-hydroxybenzofuran-3(2H)-one. The key transformation is an O-alkylation reaction, specifically benzylation of the phenolic hydroxyl group.

A general and effective method for this benzylation involves the Williamson ether synthesis. In this procedure, the 6-hydroxybenzofuran-3(2H)-one is treated with a suitable base to form the corresponding phenoxide ion, which then acts as a nucleophile, attacking benzyl bromide or a similar benzylating agent. nih.gov

Reaction Conditions: A solution of 6-hydroxybenzofuran-3(2H)-one in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), is treated with a base like potassium carbonate (K₂CO₃). The reaction mixture is typically heated to facilitate the formation of the phenoxide. Subsequently, benzyl bromide is added, and the reaction is stirred for several hours until completion. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, an aqueous workup followed by extraction with an organic solvent and purification by chromatography or recrystallization affords the desired 6-(benzyloxy)-2H-1-benzofuran-3-one.

| Reactant | Reagent | Base | Solvent | Temperature |

| 6-Hydroxybenzofuran-3(2H)-one | Benzyl bromide | K₂CO₃ | Acetone | Reflux |

Synthesis of 6-(Benzyloxy)-2-[(substitutedphenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one (Aurones)

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a class of flavonoids known for their characteristic yellow color. The synthesis of 6-(benzyloxy) substituted aurones is a significant area of research. A common route to these compounds involves the oxidative cyclization of chalcones.

Specifically, 6-(benzyloxy)-2-[(substitutedphenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one derivatives can be synthesized from the corresponding 1-[4-(benzyloxy)-2-hydroxy-3-methylphenyl]-3-(substitutedphenyl)prop-2-en-1-one chalcones. niscpr.res.in This transformation is an intramolecular oxidative cyclization reaction, often mediated by reagents like mercury(II) oxide or lead tetraacetate, although newer, more environmentally benign methods are continually being developed. The condensation reaction to form the aurone (B1235358) structure is a key step. This reaction is essentially an intramolecular aldol-type condensation.

The general synthetic approach involves the initial preparation of the chalcone precursor, followed by the cyclization step to form the aurone ring system. The structural confirmation of the resulting aurones is typically achieved through spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry. niscpr.res.in

| Precursor | Product | Key Transformation |

| 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]-3-(substitutedphenyl)prop-2-en-1-one | 6-(Benzyloxy)-2-[(substitutedphenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one | Oxidative Cyclization |

Synthesis of 5-Substituted Benzyloxy-2-arylbenzofuran-3-carboxylic Acids

While the provided outline specifies this compound, the available literature more readily describes the synthesis of the isomeric 5-(benzyloxy)benzofuran derivatives. The synthetic strategy for these compounds is presented here as an analogous methodology. The synthesis of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids involves a multi-step sequence. nih.gov

A typical route begins with a substituted phenol, which is first protected with a benzyloxy group. The resulting benzyloxybenzene derivative then undergoes further functionalization to introduce the components necessary for the formation of the benzofuran ring. The synthesis generally proceeds through the formation of an α-aryloxy-β-ketoester, which is then cyclized under acidic conditions to yield the benzofuran-3-carboxylic acid ester. Subsequent hydrolysis of the ester furnishes the final carboxylic acid product. The specific substituents on the benzyloxy and aryl groups can be varied to produce a library of compounds. nih.gov

Role of this compound-3(2H)-one as a Synthetic Intermediate

This compound-3(2H)-one is a valuable synthetic intermediate due to the reactivity of its ketone functional group and the presence of the benzyloxy protecting group. The carbonyl group at the 3-position is susceptible to nucleophilic attack, making it a key site for the introduction of various substituents and the construction of more complex molecular architectures.

The benzyloxy group serves as a protecting group for the 6-hydroxyl functionality, which can be deprotected at a later stage in a synthetic sequence to reveal the free phenol. This allows for selective reactions at other positions of the molecule without interference from the acidic hydroxyl group. For instance, after modification at the 2- or 3-position, the benzyl group can be removed by catalytic hydrogenation to yield 6-hydroxybenzofuran (B80719) derivatives.

Derivatization and Chemical Modification Strategies

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones. In the context of this compound-3(2H)-one, the ketone at the 3-position can undergo a Wittig reaction to introduce an exocyclic double bond. This reaction involves the treatment of the benzofuranone with a phosphonium (B103445) ylide (Wittig reagent).

The Wittig reagent is typically prepared by reacting triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. The resulting ylide then reacts with the ketone of this compound-3(2H)-one to form a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide. The nature of the R group on the ylide determines the substituent on the newly formed double bond.

| Substrate | Reagent | Product |

| This compound-3(2H)-one | Phosphonium Ylide (Ph₃P=CHR) | 6-(Benzyloxy)-3-(methylidene)benzofuran |

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a weak base. This compound-3(2H)-one can serve as the ketone component in this reaction.

Active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can be used to react with the ketone at the 3-position of this compound-3(2H)-one. The reaction is typically catalyzed by a base like piperidine (B6355638) or an amine salt. The initial condensation product may undergo subsequent reactions, such as decarboxylation, depending on the reaction conditions and the nature of the active methylene compound. This reaction provides a route to 3-substituted benzofuran derivatives with a carbon-carbon double bond at the 3-position, bearing electron-withdrawing groups. The synthesis of aurones, as described in section 2.2.3, is a closely related aldol-type condensation reaction.

| Ketone | Active Methylene Compound | Product |

| This compound-3(2H)-one | Malononitrile | 2-(this compound-3(2H)-ylidene)malononitrile |

| This compound-3(2H)-one | Ethyl cyanoacetate | Ethyl 2-cyano-2-(this compound-3(2H)-ylidene)acetate |

Debenzylation by Hydrogenation (e.g., Palladium on Carbon)

The benzyl ether in this compound serves as a common protecting group for the hydroxyl functionality at the 6-position. Its removal is a crucial step in many synthetic pathways to access 6-hydroxybenzofuran, a versatile intermediate for further derivatization. researchgate.net Catalytic hydrogenation is a widely employed and efficient method for this deprotection, with palladium on carbon (Pd/C) being the catalyst of choice. google.com

This transformation, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the benzyl group under a hydrogen atmosphere. google.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. The palladium catalyst facilitates the addition of hydrogen across the C-O bond, releasing the free hydroxyl group and generating toluene (B28343) as a byproduct. The efficiency of this process can be influenced by factors such as catalyst quality, solvent choice, and substrate purity. nih.gov The small particle size and homogeneous distribution of palladium on the carbon support are predictors of high catalytic efficiency. nih.gov

Table 1: Representative Debenzylation of a Benzyl Ether to a Phenol

| Starting Material | Reagents & Catalyst | Solvent | Product | Byproduct |

|---|---|---|---|---|

| This compound | H₂ (gas), 10% Palladium on Carbon (Pd/C) | Ethanol | 6-Hydroxybenzofuran | Toluene |

Functionalization via Cross-Coupling Reactions (e.g., with Triarylbismuths)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov While direct C-H activation of benzofurans is possible, functionalization is often achieved by using derivatives bearing a leaving group such as a halogen or a triflate. core.ac.uk For instance, a this compound scaffold can be first converted to an aryl triflate, a highly effective electrophile in cross-coupling reactions. nih.gov

Triarylbismuths have emerged as atom-economic and environmentally benign reagents for arylation. beilstein-journals.orgscitechseries.com In a typical reaction, a benzofuranyl triflate derivative can be coupled with a triarylbismuth reagent in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand. This methodology allows for the introduction of various aryl groups onto the benzofuran core. Such reactions have been successfully applied to bromo- and triflate-substituted benzofurans, demonstrating high yields and short reaction times. beilstein-journals.orgnih.gov The ability to control chemoselectivity is crucial when multiple reactive sites are present in a molecule. nih.govnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling of a Benzofuranyl Triflate with a Triarylbismuth Reagent

| Benzofuran Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Example | Yield |

|---|---|---|---|---|---|---|

| This compound-2-yl triflate | Triphenylbismuth | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 6-(Benzyloxy)-2-phenylbenzofuran | High |

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds containing the R₁R₂C=NNR₃R₄ structure and are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.netcumhuriyet.edu.trresearchgate.net The synthesis of hydrazone derivatives from this compound requires the presence of a carbonyl group on the benzofuran ring. A suitable precursor, such as this compound-2-carbaldehyde or 2-acetyl-6-(benzyloxy)benzofuran, can be synthesized through methods like the Vilsmeier-Haack reaction or Friedel-Crafts acylation.

The carbonyl derivative is then condensed with a hydrazine (B178648), such as hydrazine hydrate (B1144303) or a substituted hydrazine like phenylhydrazine, typically in an acidic or alcoholic medium. nih.govscispace.commdpi.com The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. researchgate.net These benzofuran hydrazones can serve as precursors for more complex molecules and have been investigated for a range of biological activities. researchgate.netunica.it

Table 3: Synthesis of a Benzofuran Hydrazone Derivative

| Carbonyl Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| This compound-2-carbaldehyde | Phenylhydrazine | Ethanol, reflux, catalytic acid | This compound-2-carbaldehyde phenylhydrazone |

Incorporation into Complex Heterocyclic Systems (e.g., Imidazo[2,1-b]beilstein-journals.orgnih.govnih.govthiadiazoles)

The this compound framework can be incorporated into more complex, fused heterocyclic systems such as imidazo[2,1-b] beilstein-journals.orgnih.govnih.govthiadiazoles, which are known for their diverse pharmacological properties. nih.govderpharmachemica.comresearchgate.net A common synthetic route to this scaffold involves the Hantzsch thiazole (B1198619) synthesis principle, where a thiourea (B124793) or thioamide equivalent reacts with an α-haloketone. nih.gov

Starting from a carbonyl derivative like 2-acetyl-6-(benzyloxy)benzofuran, a thiosemicarbazone can be formed by reaction with thiosemicarbazide. orientjchem.orgmdpi.com This intermediate, which is structurally related to a hydrazone, is then cyclized by reacting with a substituted phenacyl bromide (α-bromoketone). nih.govacs.org The reaction typically proceeds by initial S-alkylation of the thiosemicarbazone with the phenacyl bromide, followed by an intramolecular cyclization and dehydration to yield the final fused imidazo[2,1-b] beilstein-journals.orgnih.govnih.govthiadiazole ring system. yu.edu.jo This strategy allows for the generation of a library of complex molecules by varying the substituents on both the benzofuran core and the phenacyl bromide. nih.gov

Table 4: Synthetic Scheme for Imidazo[2,1-b] beilstein-journals.orgnih.govnih.govthiadiazole Synthesis

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Acetyl-6-(benzyloxy)benzofuran | Thiosemicarbazide | 2-Acetyl-6-(benzyloxy)benzofuran thiosemicarbazone |

| 2 | 2-Acetyl-6-(benzyloxy)benzofuran thiosemicarbazone | Substituted phenacyl bromide | Substituted 2-(this compound-2-yl)-imidazo[2,1-b] beilstein-journals.orgnih.govnih.govthiadiazole |

Spectroscopic and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-(Benzyloxy)benzofuran. It provides precise information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule generates a distinct signal. For this compound, the spectrum is characterized by signals from the benzofuran (B130515) core and the benzyloxy substituent.

Benzyloxy Group: The five protons on the phenyl ring of the benzyloxy group typically appear as a multiplet in the aromatic region, approximately between δ 7.30 and 7.50 ppm. The two methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom produce a characteristic singlet peak around δ 5.10 ppm.

Benzofuran Ring: The protons on the fused ring system exhibit distinct signals. The proton at the 2-position (H-2) of the furan (B31954) ring typically resonates as a doublet around δ 7.60 ppm. The proton at the 3-position (H-3) appears as a doublet near δ 6.75 ppm. The protons on the benzene (B151609) portion of the core at positions 4, 5, and 7 also produce signals in the aromatic region, with their exact shifts and coupling patterns influenced by the benzyloxy substituent at position 6.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (Furan ring) | ~7.60 | Doublet (d) |

| H-3 (Furan ring) | ~6.75 | Doublet (d) |

| H-4, H-5, H-7 (Benzene ring) | 7.00 - 7.50 | Multiplet (m) |

| -CH₂- (Methylene) | ~5.10 | Singlet (s) |

| -C₆H₅ (Phenyl) | 7.30 - 7.50 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each carbon atom in the benzofuran scaffold and the benzyloxy group. Based on data from similar benzofuran structures, the benzyloxy methylene carbon (-CH₂) is anticipated around δ 70-71 ppm. rsc.org Carbons of the benzofuran ring typically resonate between δ 100 and 160 ppm. shd-pub.org.rs

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₂- (Methylene) | 70 - 71 |

| Benzofuran & Phenyl Carbons | 100 - 160 |

Advanced NMR Techniques for Protein-Ligand Binding Analysis

In medicinal chemistry and chemical biology, advanced NMR techniques are employed to study the interaction between small molecules (ligands) like this compound and protein targets. These ligand-observed NMR experiments are powerful because they can detect weak binding affinities and provide structural details of the interaction without needing to solve the entire protein structure. researchgate.netnih.gov

Saturation-Transfer Difference (STD): STD NMR is used to identify which protons of a ligand are in close proximity to a protein's surface upon binding. unimi.itchemrxiv.org By irradiating the protein, saturation is transferred to the bound ligand, and the resulting signal attenuation reveals the binding epitope. This allows for mapping the parts of the this compound molecule that are crucial for the interaction. unimi.it

Carr-Purcell-Meiboom-Gill (CPMG): This technique is used to filter NMR signals based on their relaxation properties. It can be particularly useful for identifying ligands that bind to large macromolecules from a complex mixture.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This sensitive method detects ligand binding by observing the transfer of magnetization from bulk water molecules to the ligand via the protein. nih.govwhiterose.ac.uk It can help confirm binding and identify which parts of the ligand are solvent-exposed versus buried in the binding pocket. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. uomustansiriyah.edu.iqtu.edu.iq

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzofuran, Phenyl |

| Aliphatic C-H Stretch | 3000 - 2850 | -CH₂- |

| Aromatic C=C Stretch | 1600 - 1450 | Benzofuran, Phenyl |

| C-O-C Stretch (Ether) | 1260 - 1050 | Aryl-O-Alkyl, Furan |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₅H₁₂O₂), the molecular weight is approximately 224.26 g/mol . In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound would be detected by its molecular ion peak [M+H]⁺ at m/z 225 or other adducts. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. rsc.org

The fragmentation pattern in the mass spectrum provides structural clues. Key fragmentation pathways for this compound would likely include:

Cleavage of the benzyl (B1604629) group: A prominent fragment ion at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), is a classic indicator of a benzyl moiety.

Loss of the benzyloxy group: Cleavage of the ether bond can lead to a fragment corresponding to the benzofuran-6-ol cation.

Benzofuran ring fragmentation: The core benzofuran structure also undergoes characteristic fragmentation. nih.govnist.gov

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. This technique is used to confirm the empirical and molecular formula of a newly synthesized compound. The calculated elemental composition for this compound (C₁₅H₁₂O₂) is compared against experimentally determined values, which should agree within a narrow margin (typically ±0.4%) to verify the compound's purity and identity. shd-pub.org.rs

**Table 4: Theoretical Elemental Composition of this compound (C₁₅H₁₂O₂) **

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 80.34% |

| Hydrogen (H) | 5.39% |

| Oxygen (O) | 14.27% |

Chromatographic Purity Assessment Methodologies (e.g., Thin-Layer Chromatography (TLC))

Thin-Layer Chromatography (TLC) is a fundamental and widely employed technique in synthetic organic chemistry for assessing the purity of compounds and monitoring the progress of chemical reactions. For this compound and its derivatives, TLC serves as a rapid, efficient, and cost-effective method to ensure the integrity of the synthesized molecules and to guide purification processes like column chromatography.

In the context of this compound, TLC is typically performed using silica (B1680970) gel plates as the stationary phase. The choice of the mobile phase, or eluent, is critical for achieving effective separation of the target compound from starting materials, byproducts, or impurities. The polarity of the eluent system is adjusted to control the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Research involving the synthesis of various benzofuran derivatives frequently reports the use of TLC for reaction monitoring. For instance, in syntheses involving benzyloxy-substituted benzofurans, TLC is used to track the consumption of starting materials and the formation of the desired product. The completion of reactions, such as debenzylation, is also conveniently monitored by TLC, where the disappearance of the spot corresponding to the starting benzyloxy compound and the appearance of a new, more polar spot for the hydroxyl product can be observed. rsc.org

While specific Rf values are highly dependent on the exact conditions (e.g., plate manufacturer, layer thickness, chamber saturation, temperature), published data for closely related structures provide a strong indication of the methodologies applicable to this compound. Common mobile phases consist of a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, typically ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve an Rf value ideally between 0.3 and 0.7 for the compound of interest, allowing for clear separation from other components in the mixture. For example, purification of benzofuran derivatives often involves silica gel column chromatography using gradients of petroleum ether and ethyl acetate, with ratios such as 5:1 being common. nih.gov

Visualization of the spots on the TLC plate after development is typically achieved under ultraviolet (UV) light (at 254 nm), as the aromatic nature of the benzofuran ring allows for UV absorbance, causing the spots to appear as dark areas on a fluorescent background. Further visualization can be accomplished by staining the plate with reagents like potassium permanganate, which reacts with many organic compounds to produce a visible spot.

The table below summarizes TLC conditions reported in the synthesis of derivatives of this compound, illustrating common practices for purity assessment in this class of compounds.

| Compound Class | Stationary Phase | Mobile Phase (Eluent System) | Ratio (v/v) | Purpose |

| Benzyloxy-substituted benzofurans | Silica Gel | Petroleum Ether / Ethyl Acetate | N/A | Reaction Monitoring (Debenzylation) rsc.org |

| Substituted Benzofuran-3(2H)-ones | Silica Gel | Acetone (B3395972) / Toluene (B28343) | 3.5:6.5 | Reaction Monitoring niscpr.res.in |

| Spiro[benzofuran-2,2'-inden]-3-yl)carbamates | Silica Gel | Petroleum Ether / Ethyl Acetate | 5:1 | Purification Monitoring nih.gov |

Computational Studies and Theoretical Insights

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational studies of benzofuran (B130515) derivatives. jetir.orgvinhuni.edu.vnresearchgate.net These methods are used to determine the optimized molecular geometry, electronic structure, and various spectroscopic properties of a molecule in its ground state.

The outputs of these calculations are crucial for understanding the molecule's stability and reactivity. For instance, vibrational frequency analysis can be performed to ensure the optimized structure corresponds to a true energy minimum and to compare theoretical vibrational spectra (IR and Raman) with experimental data. researchgate.netsemanticscholar.org

Table 1: Key Parameters Obtained from DFT Studies on Benzofuran Derivatives

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Optimized Geometry | The lowest-energy arrangement of atoms, providing bond lengths and angles. | B3LYP/6-311+G(d,p) |

| Total Energy | The total electronic energy of the molecule in its optimized state, indicating stability. semanticscholar.org | B3LYP/6-311+G(d,p) |

| Vibrational Frequencies | Predicted infrared and Raman spectral bands for comparison with experimental data. researchgate.net | B3LYP/6-311+G(d,p) |

| Mulliken/NPA Charges | Distribution of electron charges on each atom in the molecule. | B3LYP/6-31G(d,p) |

This table is illustrative and based on common methodologies applied to benzofuran derivatives.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 6-(Benzyloxy)benzofuran) when bound to a second molecule (a receptor, typically a protein or enzyme). africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms at a molecular level. nih.gov

In studies involving benzofuran derivatives, docking simulations are performed using software like AutoDock Vina or Discovery Studio. africanjournalofbiomedicalresearch.comresearchgate.net The process involves placing the ligand into the binding site of a target protein and calculating the most stable binding poses, ranked by a scoring function that estimates the binding affinity. africanjournalofbiomedicalresearch.comresearchgate.net The results reveal how the ligand fits within the active site and which interactions stabilize the complex. researchgate.net For example, docking studies on benzofuran-1,2,3-triazole hybrids against the Epidermal Growth Factor Receptor (EGFR) identified key binding interactions and predicted binding scores. nih.gov These simulations can highlight crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues of the protein. nih.gov

Binding Affinity Predictions and Target Interaction Modeling

Building on molecular docking, computational methods are used to predict the binding affinity, which quantifies the strength of the interaction between a ligand and its target. researchgate.netnih.gov A higher binding affinity (often represented by a lower inhibition constant, Ki, or a lower docking score) suggests a more potent interaction. nih.gov

For benzofuran derivatives, these predictions are crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical modifications affect biological activity. nih.gov Target interaction modeling provides a detailed view of the non-covalent forces governing the binding. For instance, studies on benzofuranone derivatives identified specific serine residues in dopamine (B1211576) and serotonin (B10506) receptors as key interaction points, with the ability to form hydrogen bonds being critical for affinity and selectivity. researchgate.netnih.gov The presence of halogen atoms on the benzofuran ring has been shown to improve binding affinity, likely due to the formation of halogen bonds with nucleophilic sites on the target molecule. nih.gov

Table 2: Common Interaction Types Modeled in Benzofuran-Target Complexes

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Halogen Bond | A noncovalent interaction involving a halogen atom as an electrophilic species. nih.gov |

This table lists common interactions investigated in computational studies of small molecule-protein binding.

Conformational Analysis and Thermochemical Studies

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. researchgate.net For a flexible molecule like this compound, which has a rotatable benzyloxy group, this analysis is important for understanding which shape it is most likely to adopt. Computational methods can map the potential energy surface by rotating flexible bonds to find low-energy, stable conformers. researchgate.net

Thermochemical properties, such as enthalpy, entropy, and Gibbs free energy, can also be calculated using DFT. semanticscholar.org These parameters provide insight into the thermodynamic stability of the molecule. Studies on related benzofuran structures have shown that the most stable conformation in the gas phase is often consistent with the geometry observed in the solid state. researchgate.net The energy of intramolecular interactions, such as hydrogen bonds in substituted benzofurans, can be quantified to be around 18 kcal/mol at the DFT level, significantly contributing to molecular stability. researchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. For benzofuran derivatives, the HOMO-LUMO gap is analyzed to predict their reactivity and potential for applications in materials science, such as nonlinear optics. jetir.orgresearchgate.net DFT calculations are the standard method for determining the energies of these orbitals. researchgate.net The distribution of the HOMO and LUMO across the molecular structure indicates the regions most likely to be involved in electron donation and acceptance during a chemical reaction. nih.gov

Table 3: Representative Frontier Orbital Energies for a Benzofuran Derivative

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -6.2 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -2.0 |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | 4.2 |

Note: These values are illustrative, based on published data for a 7-methoxy-benzofuran-2-carboxylic acid derivative, and serve to demonstrate the typical range of energies. researchgate.net

Prediction of Nonlinear Optical Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry, like many benzofuran derivatives, are candidates for materials with nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of NLO behavior by calculating molecular polarizability (α) and hyperpolarizabilities (β and γ). researchgate.net

DFT and Time-Dependent Hartree-Fock (TDHF) methods are employed to calculate these properties. researchgate.netbohrium.com A large first-order hyperpolarizability (β) value is indicative of a strong NLO response. Theoretical studies on benzofuran derivatives have shown that their NLO properties are closely linked to their electronic structure, particularly the intramolecular charge transfer characteristics facilitated by the π-electron system. A small HOMO-LUMO gap often correlates with enhanced NLO properties. jetir.org Calculations on various benzofuran derivatives have shown first-order hyperpolarizability values ranging from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating remarkable NLO potential.

Biological Activities and Mechanistic Investigations in Vitro Focus

Antimicrobial Activities

Benzofuran (B130515) and its derivatives are recognized as a promising class of compounds for the development of new antimicrobial agents, exhibiting activity against a variety of pathogenic microorganisms. nih.govresearchgate.netrsc.org

Antibacterial Potency against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of the benzofuran scaffold have been evaluated against a range of both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory potential. nih.gov

For instance, a series of novel benzofuran-triazine hybrid compounds were synthesized and assessed for their antibacterial activity. semanticscholar.org The activity was tested against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains including Escherichia coli. semanticscholar.org One of the most active compounds in this series, featuring a 2-aminobenzothiazole (B30445) moiety, displayed potent activity with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against E. coli and S. aureus, and 125 µg/mL against B. subtilis. semanticscholar.org

In another study, 2-salicyloylbenzofuran derivatives were synthesized and evaluated. nih.gov Compounds bearing a carboxylic acid group showed notable activity against Gram-positive bacteria, including Methicillin-Sensitive Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA), with the most potent derivative exhibiting MIC values ranging from 0.06 to 0.12 mM. nih.gov The presence of bromine atoms on the benzofuran moiety appeared to be important for this antibacterial activity. nih.gov

Furthermore, various synthesized benzofuran ester derivatives have shown activity against bacterial cultures. researchgate.net Specific derivatives were found to be active against both Staphylococcus aureus and certain Gram-negative bacteria, identifying them as potential antibacterial candidates. researchgate.net

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Benzofuran-triazine hybrid | Escherichia coli | MIC | 32 µg/mL | semanticscholar.org |

| Benzofuran-triazine hybrid | Bacillus subtilis | MIC | 125 µg/mL | semanticscholar.org |

| Benzofuran-triazine hybrid | Staphylococcus aureus | MIC | 32 µg/mL | semanticscholar.org |

| 2-Salicyloylbenzofuran | Staphylococcus aureus (MSSA & MRSA) | MIC | 0.06–0.12 mM | nih.gov |

Antifungal Efficacy

The benzofuran nucleus is a key component in compounds exhibiting potent antifungal properties against various pathogenic fungi. researchgate.netresearchgate.net

Studies on benzofuran-5-ol (B79771) derivatives have demonstrated their potential as effective antifungal agents. nih.gov These compounds were tested against several fungal species, including Candida albicans and Aspergillus niger. Two derivatives, in particular, showed antifungal activity that was superior or comparable to the reference drug 5-fluorocytosine, completely inhibiting the growth of all tested fungi at MIC levels between 1.6-12.5 μg/mL. nih.gov

In a separate investigation, a series of benzofuran derivatives incorporating thiazole (B1198619) and pyrazoline moieties were assessed for their antimicrobial activity. nih.gov The results indicated that these compounds had remarkable activity against C. albicans, although most showed weak or no activity against A. niger. nih.gov

The modification of benzofuran structures has led to the identification of potent and selective inhibitors of Candida albicans N-myristoyltransferase (CaNmt), an enzyme crucial for fungal viability. nih.gov This targeted approach highlights a specific mechanism through which benzofurans can exert their antifungal effects. nih.gov

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

| Compound Class | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Benzofuran-5-ol derivative | Multiple fungal species | MIC | 1.6-12.5 µg/mL | nih.gov |

| 1-(Thiazol-2-yl)pyrazoline benzofuran | Candida albicans | Inhibition Zone | Remarkable activity | nih.gov |

| 1-(Thiazol-2-yl)pyrazoline benzofuran | Aspergillus niger | Inhibition Zone | Weak or no activity | nih.gov |

| Benzofuran CaNmt inhibitor | Candida albicans | Enzyme Inhibition | Potent and selective | nih.gov |

Antiviral Properties

Benzofuran derivatives have been investigated for their potential to combat various viral infections. nih.govmedcraveonline.com Research has shown that certain synthesized benzofurans exhibit in vitro activity against a number of DNA and RNA viruses. nih.gov

Specifically, compounds such as 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone demonstrated specific activity against the respiratory syncytial virus (RSV). nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus. nih.gov

Additionally, other related heterocyclic systems, such as 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives, have shown selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov These compounds were notably active against ganciclovir-resistant HCMV isolates and showed a mechanism of action potentially similar to that of ganciclovir. nih.gov

Antiprotozoal Activities

The search for new treatments for protozoal infections has led to the investigation of benzofuran-related structures. researchgate.net Synthetic dihydrobenzofuran-type neolignans (DBNs) and benzofuran-type neolignans (BNs) have been evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com

In these studies, several DBNs showed promising in vitro activity against amastigote forms of T. cruzi. mdpi.com One DBN derivative exhibited a half-maximal inhibitory concentration (IC50) of 3.26 μM against the Y strain of the parasite. Another DBN showed an IC50 value of 7.96 µM against the Tulahuen lac-Z strain. mdpi.com These findings suggest that such compounds could serve as molecular prototypes for developing new antiparasitic drugs. mdpi.com

Mechanistic Insights into Antimicrobial Action

Research into the antimicrobial action of benzofuran derivatives has revealed several potential mechanisms. The broad activity of this class of compounds suggests they may act on multiple cellular targets.

One key mechanism is enzyme inhibition. As noted, certain benzofuran derivatives act as potent and selective inhibitors of fungal N-myristoyltransferase, an enzyme essential for fungal cell function. nih.gov Other studies have identified DNA gyrase B in Mycobacterium tuberculosis as a target for some benzofuran compounds. nih.gov Additionally, in silico molecular docking studies of benzofuran-triazine hybrids suggest that they may bind to dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and a known target for antimicrobial drugs. semanticscholar.org

Another proposed mechanism involves the disruption of cellular homeostasis. For example, the antifungal activity of the benzofuran-containing drug amiodarone (B1667116) is thought to be related to its ability to mobilize intracellular Ca(2+), a key signaling ion. researchgate.net

Anticancer Activities

The benzofuran scaffold is a privileged structure in the design of novel anticancer agents, with derivatives showing inhibitory activity against a panel of human cancer cell lines through various mechanisms. nih.govnih.govrsc.orgmdpi.com

A significant finding involves a derivative containing two benzyloxy groups, 4,6-di(benzyloxy)-3-phenylbenzofuran, which was identified as a selective and excellent inhibitor of Pin1 (peptidyl-prolyl cis–trans isomerase NIMA-interacting 1), an enzyme implicated in multiple human cancers. nih.gov This compound exhibited an IC50 value of 0.874 μM against Pin1 and was shown to significantly suppress the proliferation of hepatocellular carcinoma (HCC) cells. nih.gov

Another benzyloxy-containing derivative, 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine, demonstrated potent cytotoxic activity against the SQ20B head and neck cancer cell line, with an IC50 value of 0.46 µM. researchgate.net

The anticancer mechanisms of benzofuran derivatives are diverse. They have been found to mediate their effects through the inhibition of various protein kinases and signaling pathways that are often dysregulated in cancer, such as the AKT/mammalian target of rapamycin (B549165) (mTOR) pathway and cyclin-dependent kinase 2 (CDK2). taylorandfrancis.commdpi.comresearchgate.net

Table 3: Anticancer Activity of Selected Benzyloxy-Benzofuran Derivatives

| Compound | Cancer Cell Line / Target | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 Enzyme | IC50 | 0.874 µM | nih.gov |

| 4,6-di(benzyloxy)-3-phenylbenzofuran | Hepatocellular Carcinoma (HCC) cells | Cell Proliferation | Suppressed | nih.gov |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine | Head and Neck (SQ20B) | IC50 | 0.46 µM | researchgate.net |

Anti-inflammatory Activities

In addition to their antitumor properties, benzofuran derivatives have also been investigated for their anti-inflammatory activities. Inflammation is a critical component of tumor progression, and compounds that can modulate inflammatory pathways may have therapeutic benefits in cancer.

Nitric oxide (NO) is a key inflammatory mediator, and its overproduction by inducible nitric oxide synthase (iNOS) is associated with various inflammatory conditions and cancer. Several new heterocyclic/benzofuran hybrids have been designed and synthesized with the aim of developing potent anti-inflammatory agents. mdpi.comnih.gov

In a study using a lipopolysaccharide (LPS)-stimulated inflammation model in RAW 264.7 cells, a benzofuran–piperazine hybrid, compound 5d, demonstrated a significant inhibitory effect on the generation of NO, with an IC50 value of 52.23 ± 0.97 μM, and exhibited low cytotoxicity. mdpi.comnih.gov The anti-inflammatory mechanism of this compound was linked to the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory factors including iNOS. mdpi.comnih.gov The ability of benzofuran derivatives to inhibit NO production highlights their potential as anti-inflammatory agents. researchgate.net

Enzyme Inhibition and Modulatory Effects

The biological activities of 6-(benzyloxy)benzofuran and its derivatives are closely linked to their ability to inhibit or modulate the activity of various enzymes. As discussed in the context of their antitumor potential, these compounds have shown inhibitory effects against several key enzymes.

The inhibition of Pin1 by 4,6-bis(benzyloxy)-3-phenylbenzofuran is a prime example of the specific enzymatic modulation that can be achieved with this class of compounds. nih.gov This targeted inhibition has downstream effects on cellular processes such as microRNA biogenesis. nih.gov Furthermore, the broader class of benzofuran derivatives has been shown to inhibit other critical enzymes in cancer progression, including PI3K and VEGFR-2. nih.govrsc.org The development of benzofuran-based inhibitors for these and other enzymes remains an active area of research in medicinal chemistry.

Antioxidant Activities

The capacity of compounds to counteract oxidative stress is a significant area of research. The antioxidant potential of several benzofuran derivatives has been assessed, primarily using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

A study evaluating a series of 3,3-disubstituted-3H-benzofuran-2-one derivatives reported their antioxidant capacity in terms of rIC₅₀ (the molar ratio of antioxidant to DPPH• required to produce 50% inhibition). rsc.org Several compounds showed notable activity, with rIC₅₀ values indicating efficient radical scavenging, in some cases comparable to the standard antioxidant Trolox.

| Compound Class | Compound | rIC₅₀ (in Methanol) |

| Benzofuran-2-ones | 9 | 0.28 |

| Benzofuran-2-ones | 15 | 0.31 |

| Benzofuran-2-ones | 18 | 0.18 |

| Benzofuran-2-ones | 20 | 0.22 |

rIC₅₀ is the half inhibitory concentration in terms of mols antioxidant/mols DPPH•. rsc.org

Insecticidal Activity

Benzofuran derivatives have also been explored for their potential as insecticides. Studies have revealed different modes of action, including antifeedant effects and direct toxicity.

Natural benzofurans such as euparin (B158306) and certain tremetone (B1683225) derivatives have demonstrated antifeedant and postingestive toxic effects against the insect Spodoptera littoralis. Synthetic benzofuran derivatives have been evaluated for nematicidal activity against the root-knot nematode Meloidogyne incognita. One study found that chalcone-like compounds containing a 2-carbonyl thiophene (B33073) group exhibited excellent activity, with the most potent compound showing an LC₅₀ value of 3.20 mg/L. Another study on a different series of benzofuran derivatives reported a lead compound with an LC₅₀ of 1.75 mg/L against the same nematode.

| Derivative Class | Target Organism | Activity Type | Efficacy |

| Euparin | Spodoptera littoralis | Postingestive Toxicity | Toxic at 40 µ g/larva |

| Benzofuran-Thiophene Hybrids | Meloidogyne incognita | Nematicidal | LC₅₀ = 3.20 mg/L |

| Substituted Benzofurans | Meloidogyne incognita | Nematicidal | LC₅₀ = 1.75 mg/L |

Data compiled from studies on various benzofuran derivatives.

Other Biological Modulations (e.g., Insulin (B600854) Sensitivity Enhancement)

The insulin signaling pathway is a complex cascade of events crucial for maintaining glucose homeostasis. A key negative regulator in this pathway is Protein Tyrosine Phosphatase 1B (PTP1B), which dephosphorylates the insulin receptor and its downstream substrates, thereby attenuating the insulin signal. nih.govnih.gov Inhibition of PTP1B is a validated therapeutic strategy for enhancing insulin sensitivity and is a significant area of research for the treatment of type 2 diabetes. nih.govmdpi.com The benzofuran scaffold has emerged as a promising framework for the development of potent PTP1B inhibitors. nih.govmdpi.com

In vitro studies have demonstrated that various arylbenzofuran analogs can effectively inhibit PTP1B. mdpi.com By inhibiting this enzyme, these compounds can potentially enhance the insulin signaling cascade, leading to improved glucose uptake and utilization in insulin-sensitive tissues. nih.govdrugbank.comyoutube.comfrontiersin.org The mechanism of insulin action begins with insulin binding to its receptor, which triggers a series of phosphorylation events. nih.govyoutube.com PTP1B counteracts this process; therefore, its inhibition by benzofuran derivatives helps to maintain the phosphorylated, active state of the insulin receptor and its substrates. nih.govmdpi.com

Research into novel benzofuran and benzothiophene (B83047) biphenyls has identified them as potent inhibitors of PTP1B. nih.gov Crystallographic studies have revealed that these inhibitors bind to the active site of the enzyme, held in place by hydrogen bonding and van der Waals interactions within two hydrophobic pockets. nih.gov Specifically, hydrophobic substituents on the benzofuran framework can interact with key amino acid residues, such as Phe182, in the catalytic site, which is critical for their inhibitory activity. nih.gov

A study investigating 2-arylbenzofuran analogs isolated from the root bark of Morus alba identified several compounds that inhibited PTP1B in a dose-dependent manner. mdpi.com Among the tested compounds, Mulberrofuran D2 (MD2) showed significant inhibitory activity. mdpi.com This highlights the potential of naturally derived benzofuran structures in modulating insulin sensitivity. The allosteric site of PTP1B, which is less conserved and more hydrophobic than the catalytic site, presents an opportunity for the development of selective inhibitors, avoiding issues associated with catalytic site inhibitors. mdpi.com

The following table summarizes the PTP1B inhibitory activity of several 2-arylbenzofuran analogs:

Structure Activity Relationship Sar and Structure Selectivity Relationship Studies

Impact of Benzyl (B1604629) Moiety Substitution on Biological Activity

The benzyl group attached to the benzofuran (B130515) core plays a pivotal role in the biological activity of these compounds. Modifications to this moiety have been shown to significantly influence their potency and selectivity. For instance, in the context of monoamine oxidase (MAO) inhibition, the position of the benzyloxy group is a critical determinant of activity. nih.gov

Studies on benzyloxy chalcones have revealed that the placement of the benzyloxy group at the para position of the B-ring enhances MAO-B inhibition. nih.gov Specifically, analogues with a thiophene (B33073) ring and a para-benzyloxy group exhibited the highest MAO-B inhibitory activity. nih.gov Shifting the benzyloxy group to the ortho position in heterocyclic chalcones led to a significant decrease in inhibitory potency. nih.gov Furthermore, increasing the number of alkyl groups in conjunction with a para-benzyloxy group, as seen in benzodioxane chalcones, resulted in a threefold increase in MAO-B inhibitory range and enhanced selectivity. nih.gov

These findings underscore the importance of the benzyl moiety's substitution pattern in fine-tuning the biological profile of 6-(benzyloxy)benzofuran derivatives, particularly for applications targeting enzymes like MAO. The ability to modulate activity and selectivity through strategic placement of the benzyloxy group highlights its significance as a key pharmacophoric feature. nih.gov

Influence of Substituent Position and Type on Activity and Selectivity

The position and nature of substituents on the benzofuran ring system are critical determinants of the biological activity and selectivity of its derivatives. nih.gov Numerous studies have demonstrated that even minor alterations to the substitution pattern can lead to profound changes in pharmacological effects. nih.govrsc.org

For instance, in the development of anticancer agents, substitutions at specific positions on the benzofuran core have been shown to be crucial for cytotoxicity. nih.gov Halogenation, in particular, has been a widely explored strategy. The introduction of halogen atoms like bromine, chlorine, or fluorine can significantly increase anticancer activity, likely due to the formation of halogen bonds that enhance binding affinity to target molecules. nih.gov The position of the halogen is paramount; for example, a bromine atom attached to the methyl group at the C-3 position of the benzofuran ring resulted in remarkable cytotoxic activity against certain leukemia cell lines. nih.gov Similarly, for N-phenyl benzofuran derivatives, a halogen at the para position of the N-phenyl ring generally confers maximum cytotoxic activity. nih.gov

Beyond halogens, other substituents also play a significant role. In a series of 2-phenylbenzofuran (B156813) derivatives with a diphenylmethylcarbamoyl group, those with the carbamoyl (B1232498) group at the 6-position were generally more potent inhibitors of testosterone (B1683101) 5α-reductase than their 5-carbamoyl counterparts. nih.gov Furthermore, the presence of a hydroxyl group at the C-6 position of some benzofuran derivatives conferred excellent antibacterial activity. nih.gov These examples clearly illustrate that the strategic placement of various functional groups on the benzofuran scaffold is a key strategy for modulating the potency and selectivity of these compounds across different therapeutic areas. nih.govnih.gov

Role of Exocyclic Double Bond Geometry in Biological Activity

The geometry of exocyclic double bonds in benzofuran derivatives can significantly influence their biological activity. This is particularly evident in the case of (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, which have been identified as a novel class of potent and selective monoamine oxidase (MAO) inhibitors. acs.orgnih.gov

The rigid E-geometry of the exocyclic double bond in these compounds is crucial for their potent MAO inhibitory activity. nih.gov This specific stereochemistry allows for a more efficient binding conformation within the active site of the MAO enzyme. acs.orgnih.gov In contrast, related isomers with a more flexible structure, such as 2-(1-benzofuran-3-yl)-N-methylacetamide, and other analogues like 4-N-methylcarboxamidomethylcoumarins, exhibit lower activity. acs.orgnih.gov This suggests that the constrained conformation imposed by the (E)-exocyclic double bond is a key determinant for optimal interaction with the biological target.

The importance of this structural feature is further highlighted in studies of dihydrobenzofuran neolignans, where the presence of a double bond at the C-7'/C-8' position adjacent to an aromatic ring was found to be vital for their cytotoxic activity. nih.gov Reduction of this double bond led to a tenfold or greater decrease in activity, emphasizing the role of the double bond in maintaining the compound's bioactive conformation. nih.gov These findings collectively underscore the critical role of exocyclic double bond geometry in dictating the biological potency of certain benzofuran derivatives.

Identification of Key Molecular Determinants for Target Binding Affinity

The binding affinity of this compound derivatives to their biological targets is governed by a combination of specific molecular features. Through focused structural modifications and computational studies like molecular docking, researchers have been able to identify key determinants for high-affinity binding. acs.orgnih.gov

In the context of monoamine oxidase (MAO) inhibition, the presence and positioning of the benzyloxy group are critical. For instance, 6'-benzyloxy derivatives of (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides show potent MAO-B inhibition. acs.orgnih.gov Molecular docking simulations have helped to elucidate the binding modes of these inhibitors within the active sites of both MAO-A and MAO-B, revealing the specific interactions that contribute to their affinity and selectivity. acs.orgnih.gov

For anticancer applications, the introduction of certain substituents at specific positions of the benzofuran core is a major determinant of binding affinity and, consequently, antiproliferative activity. Halogen atoms, for example, can form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on the target protein, thereby improving binding affinity. nih.gov The addition of a fluorine atom at the 4-position of a 2-benzofuranyl group in certain amiloride-benzofuran derivatives resulted in a twofold increase in inhibitory potency against the urokinase-type plasminogen activator (uPA), likely due to favorable hydrophobic interactions. nih.gov

Furthermore, in the development of dual PI3K/VEGFR2 inhibitors, molecular docking studies have been instrumental in understanding the binding interactions of benzofuran hybrids with the essential amino acid residues in the active sites of these kinases, such as Val851 in PI3K. researchgate.netresearchgate.net These computational approaches, combined with experimental data, allow for the rational design of new derivatives with enhanced target binding affinity.

Correlation between Structural Features and Antimicrobial Efficacy

The antimicrobial properties of benzofuran derivatives are strongly correlated with their structural features. rsc.orgtandfonline.com The type and position of substituents on the benzofuran scaffold play a crucial role in determining the potency and spectrum of their antibacterial and antifungal activities. nih.govrsc.org

Several studies have highlighted the importance of specific substitutions for enhancing antimicrobial efficacy. For instance, the presence of a hydroxyl group at the C-6 position of certain benzofuran derivatives has been associated with excellent antibacterial activity against a range of bacterial strains. nih.gov In other cases, the introduction of electron-withdrawing groups, particularly at the ortho position of the benzofuran ring and the para position of an aryl substituent, tends to increase the antimicrobial potency. nih.gov Conversely, the presence of electron-donating groups has been observed to weaken the antimicrobial activity. nih.gov

Halogenation is another key structural modification that significantly impacts antimicrobial efficacy. For example, benzofuran derivatives with two bromo substituents, one on the C-5 position of the benzofuran ring and another on the C-4 position of a phenyl ring, have demonstrated excellent antibacterial activity. rsc.org Similarly, the presence of chloro substituents on pyrazoline and pyrazole (B372694) moieties attached to a benzofuran core has been shown to be closely related to their antibacterial activity. scienceopen.com

The nature of the linker between the benzofuran nucleus and other heterocyclic substituents can also be essential for biological activity. rsc.org These findings collectively demonstrate that a systematic understanding of the structure-activity relationships is vital for the development of potent and selective benzofuran-based antimicrobial agents. rsc.orgresearchgate.net

Structure-Activity Relationships in Enzyme Inhibition (e.g., MAO, PI3K/VEGFR2)

The structural features of this compound and its analogs are critical for their inhibitory activity against various enzymes, including monoamine oxidases (MAO) and protein kinases like PI3K and VEGFR2. acs.orgnih.govresearchgate.net

Monoamine Oxidase (MAO) Inhibition:

For MAO inhibition, the substitution pattern on the benzofuran core and the geometry of the molecule are paramount. A new class of (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamide derivatives has been identified as potent and selective MAO inhibitors. acs.orgnih.gov Within this class, 6'-sulfonyloxy derivatives exhibit high affinity for MAO-A, while the corresponding 6'-benzyloxy derivatives demonstrate potent MAO-B inhibition with an inverted selectivity profile. acs.orgnih.gov This highlights the profound impact of the substituent at the 6'-position on both potency and selectivity. The rigid E-geometry of the exocyclic double bond is also crucial for efficient binding, as more flexible isomers are less active. acs.orgnih.gov The benzyloxy moiety, in general, has been recognized as a key pharmacophore in the design of MAO inhibitors across various chemical scaffolds. nih.gov

PI3K/VEGFR2 Inhibition:

In the context of cancer therapy, benzofuran derivatives have been designed as dual inhibitors of phosphatidylinositol-3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR2). researchgate.netnih.gov Structure-activity relationship studies have revealed that specific structural modifications can lead to potent dual inhibitory effects. For example, one study identified a benzofuran derivative, referred to as compound 8, that exhibited significant inhibitory activity against both PI3K and VEGFR-2, with IC50 values of 2.21 nM and 68 nM, respectively. researchgate.netnih.gov Molecular docking studies of these compounds have helped to understand their binding modes within the enzyme active sites, providing a rational basis for their inhibitory activity. researchgate.netresearchgate.net These findings underscore the potential of the benzofuran scaffold in developing targeted enzyme inhibitors for various therapeutic applications.

Natural Occurrence and Biosynthetic Considerations

Presence of Benzofuran (B130515) Scaffolds in Natural Products

Benzofuran and its derivatives are widely distributed in nature, forming the core structure of many biologically active molecules. rsc.orgresearchgate.net These compounds are not only of interest due to their structural diversity but also for their significant pharmacological activities. rsc.orgacs.org The benzofuran framework is considered a 'privileged structure' in medicinal chemistry because of its recurrence in numerous natural products with diverse biological functions. rsc.org

Natural products containing the benzofuran ring system are primarily found in higher plants, particularly within families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. nih.govrsc.org The Moraceae family is also a notable source of naturally occurring benzofuran compounds. acs.org These natural benzofurans exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. nih.govrsc.org

Examples of naturally occurring compounds with a benzofuran scaffold include ailanthoidol, isolated from Zanthoxylum ailanthoides, which has demonstrated antiviral, antioxidant, and antifungal activities. rsc.org Eupomatenoids, a class of neolignans, are another significant group of natural products characterized by a 2,3,5-substituted benzofuran core. rsc.org Additionally, furocoumarins like psoralen, found in plants such as limes and lemons, contain a furan (B31954) ring fused with a coumarin, which is structurally related to the benzofuran system. nih.gov

Isolation from Plant Kingdom and Marine Sources

The isolation of benzofuran derivatives from the plant kingdom is extensive. For instance, a novel benzofuran compound was isolated from the plant Tephrosia purpurea. nih.gov Similarly, pumiloside, a new benzofuran derivative, was isolated from the leaves of Ficus pumila. nih.gov The investigation of Eupatorium heterophyllum has led to the isolation of new oligomeric benzofurans and benzofuran/dihydrobenzofuran derivatives. researchgate.net